molecular formula C14H17N3O3S2 B5030705 N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide

Cat. No. B5030705
M. Wt: 339.4 g/mol
InChI Key: PGHUNFROPGCQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea compounds and has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and oxidative stress. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 and also to activate the Nrf2-Keap1 signaling pathway, which plays a critical role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide has been found to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antidiabetic effects. It has also been found to have anticancer properties, including the ability to induce apoptosis and inhibit cancer cell proliferation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide in lab experiments is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying various inflammatory diseases and oxidative stress. However, one of the limitations of using N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide is its relatively low solubility in water, which can make it difficult to dissolve in certain experimental conditions.

Future Directions

There are several future directions for research on N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, including further studies on its potential therapeutic applications in the treatment of various diseases such as diabetes, cancer, and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide and to optimize its pharmacological properties for clinical use.
In conclusion, N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, or N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide, is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its potent anti-inflammatory and antioxidant properties make it a useful tool for studying various inflammatory diseases and oxidative stress, and further research is needed to fully understand its mechanism of action and optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with N-methyl-N-(2-aminothiazol-4-yl) acetamide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide.

Scientific Research Applications

N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3-thiazol-2-ylglycinamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as diabetes, cancer, and inflammation. It has been found to have significant anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-[(2,5-dimethylphenyl)sulfonyl-methylamino]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S2/c1-10-4-5-11(2)12(8-10)22(19,20)17(3)9-13(18)16-14-15-6-7-21-14/h4-8H,9H2,1-3H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHUNFROPGCQPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N(C)CC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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